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Compound of Interest

Compound Name: GSK1702934A

Cat. No.: B1672358 Get Quote

Compound: GSK1702934A Target: Transient Receptor Potential Canonical 5 (TRPC5) and

TRPC3/6 channels.[1][2][3] Application: Investigation of calcium signaling, cardiac hypertrophy,

and arrhythmogenesis in isolated cardiomyocytes.[1][4][5]

Introduction GSK1702934A is a potent modulator of TRPC channels, a family of non-selective

cation channels involved in regulating intracellular calcium ([Ca2+]i) levels.[3] While initially

identified for its activity on TRPC5, it has also been shown to act as an agonist for TRPC3 and

TRPC6 channels.[1][2][3] In the context of cardiac physiology, TRPC channels, particularly

TRPC1, TRPC3, TRPC5, and TRPC6, are implicated in the development of cardiac

hypertrophy and the modulation of cardiac contractility.[6][7][8][9] The expression of these

channels can be upregulated in response to hypertrophic stimuli, making them key targets for

research into heart disease.[8][10] GSK1702934A serves as a valuable pharmacological tool to

probe the function of these channels in isolated cardiomyocyte models.

Mechanism of Action in Cardiomyocytes In cardiomyocytes, neurohormonal factors like

angiotensin II and endothelin-1 can induce hypertrophic growth through Ca2+-dependent

signaling pathways, which are often mediated by TRPC3 and TRPC6 channels.[4][8] These

pathways converge on the activation of calcineurin and the subsequent translocation of the

Nuclear Factor of Activated T-cells (NFAT) to the nucleus, where it drives the expression of

hypertrophic genes.[4][9]

Interestingly, TRPC5 activation has been shown to play a counter-regulatory, protective role

against cardiac hypertrophy.[4][6] Activation of TRPC5 can lead to the production of nitric oxide
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(NO) through the functional coupling with endothelial nitric oxide synthase (eNOS).[4][11] This

NO signaling cascade can negatively regulate the pro-hypertrophic Ca2+/NFAT pathway.[4][11]

GSK1702934A, by activating TRPC3/6 channels, can induce a transient increase in

intracellular Ca2+ and Na+, leading to enhanced contractility.[1][5] However, excessive

activation can lead to Ca2+ overload and has been associated with arrhythmogenesis in

TRPC3-overexpressing models.[1][5][12] This dual activity makes GSK1702934A a complex

but informative tool for dissecting the specific roles of different TRPC channels in cardiac

function and pathology.

Quantitative Data Summary
The following tables summarize key quantitative findings from studies using GSK1702934A
and investigating related pathways in isolated cardiomyocytes.

Table 1: Electrophysiological and Contractile Effects of GSK1702934A

Parameter
Cell
Type/Model

Concentration
Observed
Effect

Citation

Action Potential

Duration

(APD90)

TRPC3-

overexpressing

murine myocytes

1 µM

Prolonged from

29.5 ms to 53.0

ms

[1]

Membrane

Potential

TRPC3-

overexpressing

murine myocytes

1 µM

Moderate

depolarization

(-75.2 mV to

-71.7 mV)

[1]

Left Ventricular

Pressure

TRPC3-

overexpressing

Langendorff

hearts

1 µM
Increased up to

120% of baseline
[5]

Left Ventricular

Pressure

Wild-Type

Langendorff

hearts

1 µM
Minor increase to

103% of baseline
[5]
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Table 2: Effects of TRPC5 and TRPC3/6 Modulation on Hypertrophic Markers

Modulator/Con
dition

Cell Type
Measured
Parameter

Result Citation

ATP (activates

TRPC5-eNOS)

Neonatal Rat

Cardiomyocytes

(NRCMs)

NFAT-luciferase

activity

No significant

induction of

hypertrophy

[4]

ATP + NOS

inhibitor

Neonatal Rat

Cardiomyocytes

(NRCMs)

NFAT-luciferase

activity

Potentiated ATP-

induced NFAT

activation

[4]

TRPC5-siRNA +

ATP

Neonatal Rat

Cardiomyocytes

(NRCMs)

Ca2+ responses

& NFAT activity

Attenuated Ca2+

response,

enhanced NFAT

activity

[4]

Angiotensin II /

Endothelin-1

Neonatal Rat

Cardiomyocytes

(NRCMs)

Hypertrophic

Growth

Induction of

Ca2+/NFAT-

dependent

hypertrophy

[4]

Experimental Protocols
Protocol 1: Isolation of Neonatal Rat Ventricular
Myocytes (NRVMs)
This protocol is adapted from established methods for isolating a high yield of viable

cardiomyocytes.[13][14][15][16]

Materials:

1-3 day old Sprague-Dawley rat pups

Hanks' Balanced Salt Solution (HBSS)

Collagenase Type 2 or Matrase™ enzyme blend
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Percoll density gradient solutions (high and low density)

Culture Medium (e.g., DMEM supplemented with FBS and antibiotics)

Poly-D-Lysine and Laminin coated culture plates[13]

Procedure:

Heart Excision: Euthanize neonatal rats according to approved institutional guidelines.

Rapidly excise the hearts and place them in ice-cold HBSS.

Ventricle Dissection: Under a dissecting microscope, remove the atria and large vessels.

Mince the remaining ventricular tissue into ~0.5-1 mm pieces.[16]

Enzymatic Digestion: Transfer the minced tissue to a dissociation solution containing

Collagenase 2.[15] Incubate at 37°C with gentle agitation. The digestion can be done in a

series of steps or as a single, longer incubation.[17]

Cell Dissociation: After digestion, further dissociate the tissue by gently pipetting up and

down with a 1000 µL pipette tip to create a single-cell suspension.[17]

Fibroblast Depletion (Percoll Gradient):

Prepare a discontinuous Percoll gradient in a 15 mL conical tube by carefully layering the

low-density solution over the high-density solution.[13][16]

Carefully layer the cell suspension on top of the gradient.

Centrifuge at 1,800-2,000 x g for 30-45 minutes at room temperature.[13]

Cardiomyocytes will be located at the interface between the low- and high-density layers,

while fibroblasts will be in the top layer.[16]

Cell Plating: Carefully collect the cardiomyocyte layer, wash with culture medium, and

centrifuge to pellet the cells. Resuspend the cells in culture medium and plate them on Poly-

D-Lysine/Laminin coated plates.[13]
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Culture: Maintain the cells in a humidified incubator at 37°C and 5% CO2. Allow cells to

attach and begin synchronous contractions, typically within 24-48 hours.

Protocol 2: Application of GSK1702934A and
Assessment of Hypertrophy
Materials:

Cultured NRVMs (from Protocol 1)

GSK1702934A stock solution (in DMSO)

Hypertrophic agonists (e.g., Angiotensin II, Endothelin-1)

Fixative (e.g., 4% paraformaldehyde)

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

Blocking solution (e.g., 5% BSA in PBS)

Primary antibody against α-actinin

Fluorescently labeled secondary antibody

DAPI nuclear stain

Fluorescence microscope and imaging software

Procedure:

Cell Treatment: After 48 hours in culture, replace the medium with serum-free medium for 24

hours to induce quiescence.

Treat the cells with GSK1702934A at the desired concentration (e.g., 1 µM) or a vehicle

control (DMSO). Co-treatment with a pro-hypertrophic agonist may be performed. Incubate

for 24-48 hours.

Immunofluorescence Staining:
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Fix the cells with 4% paraformaldehyde for 15 minutes.

Wash three times with PBS.

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

Wash three times with PBS.

Block with 5% BSA for 1 hour at room temperature.

Incubate with primary antibody (e.g., anti-α-actinin) overnight at 4°C.

Wash three times with PBS.

Incubate with the fluorescent secondary antibody and DAPI for 1 hour at room

temperature, protected from light.

Wash three times with PBS.

Imaging and Analysis:

Acquire images using a fluorescence microscope.

Using imaging software (e.g., ImageJ), measure the surface area of individual

cardiomyocytes (identified by α-actinin staining).

Quantify the cell surface area for at least 100 cells per condition. Compare the cell size

between control and treated groups to assess hypertrophy.

Visualizations (Graphviz)
Here are diagrams illustrating key pathways and workflows relevant to the application of

GSK1702934A in cardiomyocytes.
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Caption: Signaling pathways in cardiomyocytes modulated by GSK1702934A.
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Start: Neonatal Rat Pups (1-3 days)

1. Excise Hearts & Isolate Ventricles

2. Mince Ventricular Tissue

3. Enzymatic Digestion (Collagenase)

4. Mechanical Dissociation

5. Percoll Density Gradient Centrifugation

6. Collect Cardiomyocyte Layer

7. Plate Cells on Coated Dishes

8. Culture for 48h (Attachment)

9. Treat with GSK1702934A / Vehicle

10. Fix & Immunostain (α-actinin, DAPI)

11. Fluorescence Microscopy

12. Image Analysis (Measure Cell Surface Area)

End: Quantify Hypertrophic Response

Click to download full resolution via product page

Caption: Experimental workflow for studying GSK1702934A effects on NRVMs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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